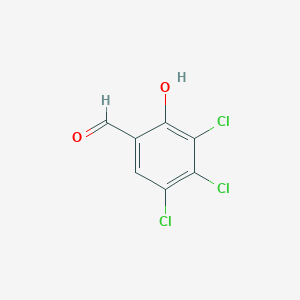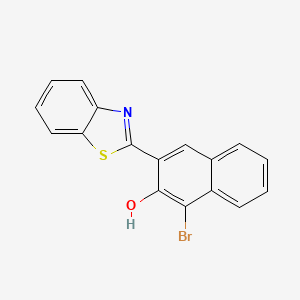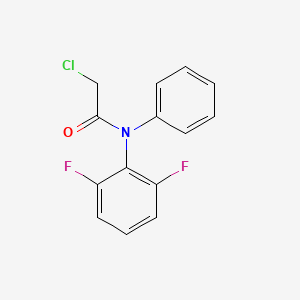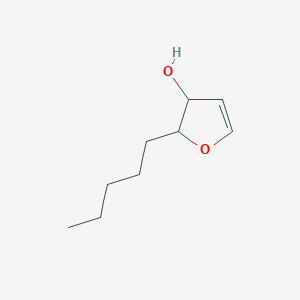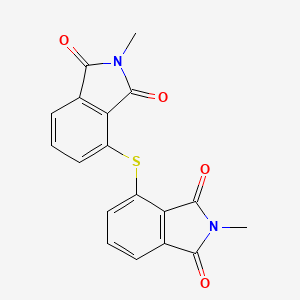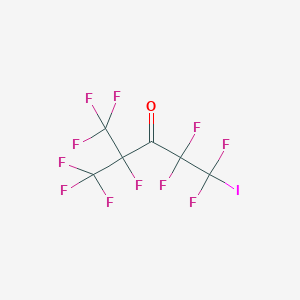
1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one is a fluorinated organic compound with the molecular formula C7H2F8IO. This compound is notable for its high degree of fluorination and the presence of both iodine and trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one typically involves multiple steps, including halogenation and fluorination reactions. One common synthetic route includes the following steps:
Halogenation: Starting with a suitable hydrocarbon precursor, halogenation is performed to introduce iodine atoms.
Fluorination: The halogenated intermediate is then subjected to fluorination using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride.
Trifluoromethylation: Introduction of the trifluoromethyl group is achieved using reagents like trifluoromethyl iodide under specific conditions.
Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis, maintaining strict control over reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The presence of multiple fluorine atoms makes it reactive towards nucleophilic addition reactions.
Common reagents used in these reactions include sodium iodide, lithium aluminum hydride, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.
Mechanism of Action
The mechanism by which 1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The high electronegativity of fluorine atoms and the presence of iodine contribute to its reactivity and ability to form stable complexes with biological molecules. Pathways involved may include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
1,1,1,2,4,4,5,5-Octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one can be compared with other fluorinated compounds, such as:
1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one: Similar in structure but lacks the iodine atom, leading to different reactivity and applications.
1,1,1,4,4,5,5,5-Octafluoro-2-pentyne: Contains a triple bond, which imparts different chemical properties and reactivity.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: An alcohol derivative with different functional groups and applications.
The uniqueness of this compound lies in its combination of fluorine, iodine, and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable in various fields of research and industry.
Properties
CAS No. |
93822-96-9 |
|---|---|
Molecular Formula |
C6F11IO |
Molecular Weight |
423.95 g/mol |
IUPAC Name |
1,1,1,2,4,4,5,5-octafluoro-5-iodo-2-(trifluoromethyl)pentan-3-one |
InChI |
InChI=1S/C6F11IO/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18 |
InChI Key |
AXAFCLDTLRJUCL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)I)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



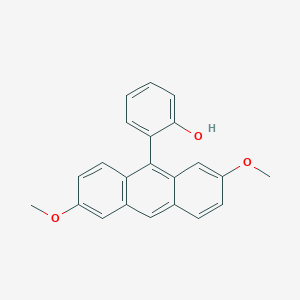
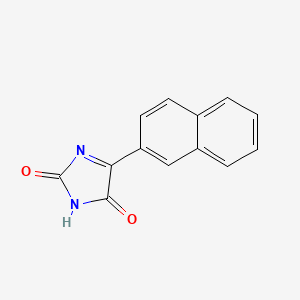
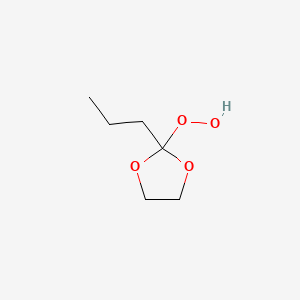
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
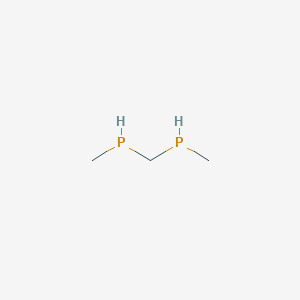
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
